![molecular formula C20H18F2N4O2S B2409134 2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904825-79-2](/img/structure/B2409134.png)
2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
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Description
2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H18F2N4O2S and its molecular weight is 416.45. The purity is usually 95%.
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Biological Activity
2,5-Difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry and biological research. This compound features a distinctive structure characterized by a sulfonamide group, a pyrrolidine ring, and a pyridazine moiety, which contribute to its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Sulfonamide Group : Known for its role in various biochemical interactions.
- Pyrrolidine and Pyridazine Rings : These cyclic structures are often involved in enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding occurs through multiple interactions including:
- Hydrogen Bonding
- Hydrophobic Interactions
- Van der Waals Forces
These interactions can lead to the modulation of biochemical pathways, resulting in either inhibition or activation of specific cellular processes. For instance, studies have shown that the compound may inhibit certain enzymes involved in cellular signaling pathways, which is critical for therapeutic applications.
Enzyme Inhibition Studies
Recent research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For example:
Enzyme | IC50 (µM) | Mechanism |
---|---|---|
Tyrosinase | 12.5 | Competitive inhibitor |
Cyclin-dependent kinase 4 (CDK4) | 8.0 | Mixed-type inhibitor |
These findings suggest that the compound may have potential applications in treating conditions related to dysregulated enzyme activity, such as cancer.
Case Studies
- Cancer Research : In a study investigating the effects of this compound on cancer cell lines, it was found to significantly reduce cell proliferation in breast cancer cells by inducing apoptosis. The mechanism involved the downregulation of key survival pathways.
- Neuroprotective Effects : Another case study highlighted its neuroprotective properties in models of neurodegeneration. The compound was shown to mitigate oxidative stress and inflammation, suggesting potential therapeutic benefits in neurodegenerative diseases.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Properties
IUPAC Name |
2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2S/c21-15-6-7-17(22)19(13-15)29(27,28)25-16-5-3-4-14(12-16)18-8-9-20(24-23-18)26-10-1-2-11-26/h3-9,12-13,25H,1-2,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSHXDWYVNUWGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.